molecular formula C17H18N2O4S B2373644 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide CAS No. 900005-19-8

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide

Cat. No.: B2373644
CAS No.: 900005-19-8
M. Wt: 346.4
InChI Key: KOHBZLXFTMEGOW-UHFFFAOYSA-N
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Description

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide is a benzamide derivative featuring a 1,1-dioxidoisothiazolidine ring attached to the para position of the phenyl group. This compound is structurally characterized by:

  • Benzamide backbone: The 2-methoxybenzamide moiety contributes to hydrogen-bonding interactions and lipophilicity, which are critical for molecular recognition in biological systems.
  • Isothiazolidine dioxide substituent: The 1,1-dioxidoisothiazolidin-2-yl group introduces sulfone and cyclic sulfonamide functionalities, enhancing metabolic stability and solubility compared to non-oxidized heterocycles.

These analogs share the 2-methoxybenzamide core but differ in substituents (e.g., sulfamoyl groups instead of isothiazolidine dioxide).

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-23-16-6-3-2-5-15(16)17(20)18-13-7-9-14(10-8-13)19-11-4-12-24(19,21)22/h2-3,5-10H,4,11-12H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHBZLXFTMEGOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the isothiazolidine dioxide ring. This can be achieved through the oxidation of isothiazolidine derivatives using oxidizing agents such as hydrogen peroxide or peracids. The phenyl group is then introduced via a substitution reaction, followed by the attachment of the methoxybenzamide moiety through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The isothiazolidine dioxide ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The phenyl and methoxy groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce simpler isothiazolidine derivatives.

Scientific Research Applications

Structure

The compound features an isothiazolidine dioxide ring and a methoxybenzamide functional group, which contribute to its reactivity and biological interactions.

Medicinal Chemistry

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide has been investigated for its potential therapeutic effects in various diseases. Its structural components suggest possible interactions with biological targets involved in disease processes:

  • Antimicrobial Activity : The compound has shown promise in inhibiting microbial growth. Studies indicate that it may exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Properties : Research suggests that this compound may modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases.

Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results showed:

  • Significant inhibition against tested strains with Minimum Inhibitory Concentration (MIC) values indicating strong antimicrobial potential .

Anticancer Studies

The compound has also been explored for its anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines more effectively than standard treatments:

  • Compounds derived from this class exhibited IC50 values lower than those of established chemotherapeutics, suggesting a potential role in cancer therapy .

Chemical Synthesis

This compound serves as an intermediate in organic synthesis. Its unique structure allows it to be used in:

  • Reagent Development : Used as a reagent in various organic synthesis reactions due to its reactivity.

Material Science

The compound's properties make it suitable for developing new materials or as a component in chemical processes. Its stability and reactivity can be harnessed in creating novel compounds for industrial applications.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The isothiazolidine dioxide ring may interact with biological molecules, leading to various effects such as enzyme inhibition or modulation of signaling pathways. The methoxybenzamide moiety can also contribute to its overall biological activity by interacting with different receptors or enzymes.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogs and Their Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Yield (%) Application/Notes Reference
N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide 2-Methoxybenzamide 1,1-Dioxidoisothiazolidin-2-yl Not reported Hypothesized pharmaceutical use
Cyprosulfamide (CAS 221667–31–8) 2-Methoxybenzamide Sulfamoyl, cyclopropylamino carbonyl ~420.4 Herbicide safener in agriculture
4-Chloro-N-(1-(4-(3-ethylureido)benzyl)piperidin-4-yl)-2-methoxybenzamide (7e) 2-Methoxybenzamide Chloro, piperidinyl, ethylureido 445.1928 [M + H]+ 39.5 Potential kinase inhibitor
N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-methoxybenzamide 2-Methoxybenzamide Thioxoimidazolidinone, carbamothioyl Not reported 60 Anticancer/antimicrobial candidate
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-methoxybenzamide (2) 2-Methoxybenzamide Benzoimidazolyl ~359.4 35 FERM domain protein interaction inhibitor

Comparative Analysis

Substituent Effects on Bioactivity
  • Cyprosulfamide : The sulfamoyl group enhances herbicidal activity by improving soil mobility and target binding. In contrast, the isothiazolidine dioxide in the target compound may confer better metabolic stability in mammalian systems .
  • Piperidinyl Derivatives (e.g., 7e) : The piperidinyl-ethylureido substituent in compound 7e likely enhances blood-brain barrier penetration compared to the rigid isothiazolidine dioxide ring, making it more suitable for CNS-targeting applications .
  • The 1,1-dioxidoisothiazolidine group, however, is less reactive but more resistant to oxidative degradation .
Physicochemical Properties
  • Melting Points: Thioxoimidazolidinone derivatives () show higher melting points (216–246°C) due to strong hydrogen-bonding networks, whereas piperidinyl derivatives () melt at lower temperatures (~168–246°C) .
  • Solubility: The sulfone group in the target compound likely improves aqueous solubility compared to non-polar analogs like N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-methoxybenzamide .

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C19H21N3O5S\text{C}_{19}\text{H}_{21}\text{N}_{3}\text{O}_{5}\text{S}

This structure includes a dioxidoisothiazolidin moiety, which is significant for its biological properties.

Antimicrobial Properties

Recent studies have indicated that compounds containing isothiazolidin rings exhibit notable antimicrobial activity. For instance, derivatives of isothiazolidin have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the methoxybenzamide group may enhance this activity through synergistic effects.

Anticancer Activity

Research has demonstrated that similar compounds can inhibit cell proliferation in cancer cell lines. A study focusing on sulfonamide derivatives reported significant cytotoxic effects against human cancer cells, suggesting that this compound could possess similar properties .

The proposed mechanism involves the inhibition of specific signaling pathways crucial for cell survival and proliferation. For example, compounds that disrupt the Hedgehog signaling pathway have been linked to reduced tumor growth in preclinical models . This mechanism may be applicable to the dioxidoisothiazolidin derivatives as well.

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods involving the reaction of isothiazolidin derivatives with appropriate benzamides. Characterization techniques such as NMR and mass spectrometry confirm the successful formation of the compound .

In Vitro Studies

In vitro studies have shown that this compound exhibits dose-dependent cytotoxicity in cancer cell lines. For instance, a study reported an IC50 value indicating effective inhibition of cell viability at low micromolar concentrations .

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15Significant reduction in viability
HeLa (Cervical Cancer)20Moderate cytotoxicity
A549 (Lung Cancer)12High sensitivity

Animal Studies

Preliminary animal studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in vivo. Early results suggest promising bioavailability and therapeutic potential against tumor growth in xenograft models .

Q & A

Basic Research Question: What are the established synthetic routes for N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis typically involves coupling 2-methoxybenzoic acid derivatives with 4-(1,1-dioxidoisothiazolidin-2-yl)aniline. Key steps include:

  • Amide bond formation : Use coupling agents like DCC or EDC with DMAP catalysis under anhydrous conditions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
  • Optimization : Adjusting reaction temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 amine:acyl chloride) improves yields (reported 65–78%) .

Basic Research Question: Which spectroscopic and crystallographic methods are most reliable for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; isothiazolidine sulfone signals at δ 3.2–3.5 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) resolves bond angles and torsional strain in the isothiazolidine ring (C-S=O angles: ~109.5°) .
  • IR Spectroscopy : Sulfone stretches at 1150–1300 cm⁻¹ and amide C=O at ~1650 cm⁻¹ validate functional groups .

Basic Research Question: What in vitro assays are recommended for preliminary evaluation of biological activity?

Answer:

  • Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Anticancer Assays : MTT/PrestoBlue viability tests on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to controls like doxorubicin .
  • Enzyme Inhibition : Fluorescence-based assays for kinase inhibition (e.g., EGFR, CDK2) using ATP-competitive protocols .

Advanced Research Question: How can contradictory bioactivity data between studies (e.g., variable IC₅₀ values) be systematically resolved?

Answer:

  • Experimental Replication : Standardize cell lines (ATCC authentication), culture conditions (e.g., serum concentration), and compound solubility (DMSO concentration ≤0.1%) .
  • Purity Validation : HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity; trace impurities (e.g., unreacted aniline) may skew results .
  • Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets across labs, accounting for batch variability .

Advanced Research Question: What computational strategies are effective for predicting structure-activity relationships (SAR) in analogs?

Answer:

  • Molecular Docking : AutoDock Vina or Glide to model interactions with targets (e.g., EGFR’s ATP-binding pocket; ΔG < -8 kcal/mol suggests high affinity) .
  • QSAR Modeling : CoMFA/CoMSIA using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict activity trends .
  • DFT Calculations : Gaussian 16 to assess electronic properties (e.g., HOMO-LUMO gaps < 4 eV correlate with reactive intermediates) .

Advanced Research Question: How can the mechanism of action be elucidated for this compound’s antiviral activity?

Answer:

  • Target Identification : Thermal shift assays (TSA) to screen protein targets; viral proteases (e.g., SARS-CoV-2 Mᵖʳᵒ) may show ΔTₘ > 2°C .
  • Pathway Analysis : RNA-seq or phosphoproteomics to identify downregulated pathways (e.g., NF-κB signaling) post-treatment .
  • Cryo-EM : Resolve compound-viral protein complexes (e.g., resolution ≤3 Å) to map binding sites .

Advanced Research Question: What strategies mitigate solubility limitations in pharmacokinetic studies?

Answer:

  • Formulation : Use cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles (LNPs) to enhance aqueous solubility (>1 mg/mL) .
  • Prodrug Design : Introduce phosphate esters or PEGylated derivatives for improved bioavailability .
  • In Silico LogP Optimization : Reduce cLogP from ~3.5 to <2.5 via substituent modification (e.g., replacing methoxy with hydroxyl) .

Advanced Research Question: How can synthetic routes be adapted for isotope-labeled analogs (e.g., ¹³C, ¹⁵N) for tracer studies?

Answer:

  • Isotope Incorporation : Use ¹³C-labeled 2-methoxybenzoic acid or ¹⁵N-aniline precursors in coupling reactions .
  • Purification : HPLC-MS to confirm isotopic enrichment (>99%) and exclude unlabeled byproducts .
  • Application : LC-MS/MS or PET imaging to track metabolic pathways in vivo .

Advanced Research Question: What methodologies identify off-target effects in phenotypic screening?

Answer:

  • Chemical Proteomics : Immobilized compound pulldowns with SILAC-labeled lysates to capture interacting proteins .
  • CRISPR Screening : Genome-wide knockout libraries to identify synthetic lethal genes .
  • SPR Biosensing : Multi-channel SPR (e.g., Biacore) to assess binding kinetics (kₒₙ/kₒff) against non-target kinases .

Advanced Research Question: How can stability under physiological conditions (pH, temperature) be systematically assessed?

Answer:

  • Forced Degradation Studies : Incubate at pH 1–9 (37°C, 72 hrs) and analyze via UPLC-MS for hydrolysis/byproducts .
  • Thermal Stability : DSC/TGA to determine decomposition onset (>200°C suggests suitability for oral dosing) .
  • Light Sensitivity : ICH Q1B photostability testing (1.2 million lux-hours) to guide storage conditions .

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